REACTION_CXSMILES
|
[C:1]([OH:6])(=[O:5])[CH2:2][CH2:3][CH3:4].[C:7](=[O:15])([O:12][CH2:13][CH3:14])[O:8][CH:9](Cl)[CH3:10].[OH-].[K+]>C(#N)C.O.[OH-].C([N+](C)(C)C)C1C=CC=CC=1>[C:7](=[O:15])([O:12][CH2:13][CH3:14])[O:8][CH:9]([O:5][C:1](=[O:6])[CH2:2][CH2:3][CH3:4])[CH3:10] |f:2.3,6.7|
|
Name
|
|
Quantity
|
0.58 g
|
Type
|
reactant
|
Smiles
|
C(CCC)(=O)O
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
C(OC(C)Cl)(OCC)=O
|
Name
|
|
Quantity
|
0.44 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[OH-].C(C1=CC=CC=C1)[N+](C)(C)C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture is stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 4 hours
|
Duration
|
4 h
|
Type
|
FILTRATION
|
Details
|
it is filtered
|
Type
|
ADDITION
|
Details
|
ether is added to the filtrate
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
The filtrate is concentrated in vacuo
|
Type
|
DISTILLATION
|
Details
|
the residue is distilled at 75° C. in a Kugelrohr apparatus at 0.1 mm. Hg
|
Type
|
CUSTOM
|
Details
|
on Chromosorb WAW, temperature 110° C., flow rate 65 ml
|
Type
|
CUSTOM
|
Details
|
, gave a retention time of 66.6 minutes
|
Name
|
|
Type
|
|
Smiles
|
C(OC(C)OC(CCC)=O)(OCC)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |